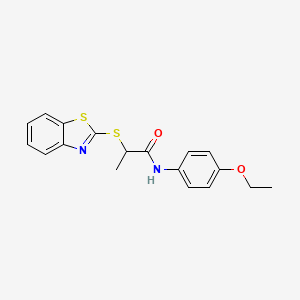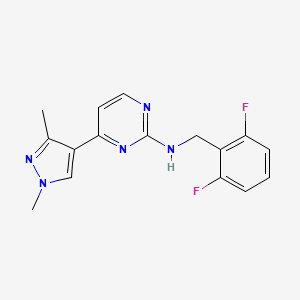![molecular formula C26H28O4 B4064620 tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B4064620.png)
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]
説明
Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone], also known as TCDM-1, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TCDM-1 is a member of the tricyclic ketone family and has a unique structure that makes it a promising candidate for drug development.
科学的研究の応用
Electron Transfer Photochemistry
The radical cation of tricyclo[4.3.1.01,6]deca-2,4-diene can be generated through electron transfer, showcasing the potential of tricyclic compounds in photochemical processes. This process involves regiospecific nucleophilic attack and serves as a probe for radical cation nucleophilic capture mechanisms, emphasizing the unique reactivity of such structures under photochemical conditions (Herbertz, Blume, & Roth, 1998).
Cycloaddition Reactions
Tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron undergoes 1,3-dipolar cycloaddition, demonstrating the versatility of tricyclic compounds in forming complex structures such as spiro[4.5]decane systems. This showcases their applicability in creating diverse molecular architectures through selective and efficient synthetic pathways (Ong & Chien, 1996).
Cyclopropanation and Epoxidation
The study on tricyclo[5.2.1.02,6]deca-2(6),8-dien-3-one explores cyclopropanation and epoxidation reactions, contributing to the knowledge on the synthesis of highly strained annulated cyclopropanes and epoxides. This research highlights the reactivity of tricyclic compounds in facilitating the formation of strained ring systems, offering valuable insights for synthetic chemists (Volkers, Mao, Klunder, & Zwanenburg, 2009).
Asymmetric Homogeneous Hydrogenation
The work on bicyclo[2,2,1]hepta-2,5-diene and cycloocta-1,5 diene(biphosphine)rhodium tetrafluoroborates delves into the solvent complexes and dihydrides from rhodium diphosphine precursors, illustrating the significance of tricyclic compounds in asymmetric homogeneous hydrogenation reactions. This research provides a deeper understanding of the interaction between solvent and catalyst systems in asymmetric synthesis (Brown, Chaloner, Kent, Murrer, Nicholson, Parker, & Sidebottom, 1981).
Total Synthesis of Nemorosonol
A strategy for constructing a tricyclo[4.3.1.03,7]decane skeleton, common to many polycyclic polyprenylated acylphloroglucinols, emphasizes the utility of tricyclic compounds in natural product synthesis. This approach led to the total synthesis of nemorosonol, demonstrating the potential of these compounds in the synthesis of complex natural products (Mitsugi, Takabayashi, Ohyoshi, & Kigoshi, 2022).
特性
IUPAC Name |
[3-(4-methoxybenzoyl)-1-adamantyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4/c1-29-21-7-3-19(4-8-21)23(27)25-12-17-11-18(13-25)15-26(14-17,16-25)24(28)20-5-9-22(30-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFECBPVLZFIYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064543.png)
![8-quinolinyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4064548.png)

![4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4064557.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064569.png)
![N-{2-[(3-bromobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4064570.png)
![3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4064579.png)
![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)acetamide](/img/structure/B4064586.png)

![1,1',3,3'-tetraoxo-N-[4-(trifluoromethoxy)phenyl]-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B4064603.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4064605.png)
![N-{3-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064606.png)
![2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4064629.png)
![3-{[benzyl(methyl)amino]methyl}-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4064634.png)